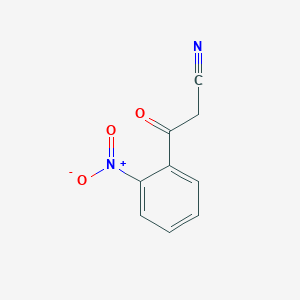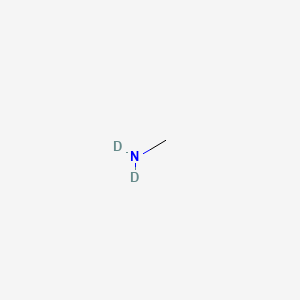
1,2-Dichlorohexane
概要
説明
1,2-Dichlorohexane: is an organic compound with the molecular formula C6H12Cl2 . It is a colorless liquid that belongs to the class of haloalkanes, specifically dihaloalkanes. This compound is characterized by the presence of two chlorine atoms attached to adjacent carbon atoms in a hexane chain. It is used in various chemical processes and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dichlorohexane can be synthesized through the halogenation of hexane. The process involves the addition of chlorine to hexane in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on adjacent carbon atoms.
Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of hexane using chlorine gas. The reaction is typically carried out in a controlled environment to ensure the selective formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1,2-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution: Products include hexanol, hexylamine, and other substituted hexanes.
Elimination: Products include hexene and hexyne.
Oxidation: Products include hexanol, hexanoic acid, and other oxidized derivatives.
科学的研究の応用
1,2-Dichlorohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. It serves as an intermediate in the synthesis of other organic compounds.
Biology: It is used in studies involving the effects of haloalkanes on biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a model compound in toxicological studies.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-dichlorohexane involves its interaction with nucleophiles and bases. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of new compounds. In elimination reactions, the compound undergoes dehydrohalogenation, leading to the formation of alkenes or alkynes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
- 1,1-Dichlorohexane
- 1,3-Dichlorohexane
- 1,2-Dichlorocyclohexane
Comparison: 1,2-Dichlorohexane is unique due to the position of the chlorine atoms on adjacent carbon atoms, which influences its reactivity and the types of reactions it undergoes. Compared to 1,1-dichlorohexane, which has both chlorine atoms on the same carbon, this compound exhibits different chemical behavior in substitution and elimination reactions. Similarly, 1,3-dichlorohexane, with chlorine atoms on non-adjacent carbons, shows distinct reactivity patterns. 1,2-Dichlorocyclohexane, being a cyclic compound, has different steric and electronic properties compared to the linear this compound.
特性
IUPAC Name |
1,2-dichlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXSKJYCSWRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870943 | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-92-7 | |
| Record name | 1,2-Dichlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















